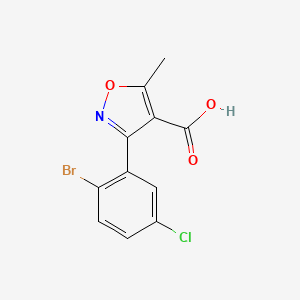
N-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)carbamic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a carbamoyl chloride functional group attached to a N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl) moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride typically involves the reaction of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)amine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)amine+Phosgene→N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride may involve the use of continuous flow reactors to handle phosgene safely and efficiently. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted carbamates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamic acid and hydrogen chloride.
Aminolysis: Reaction with amines to form ureas.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Aminolysis: Amines such as methylamine or ethylamine are used, often in the presence of a base to facilitate the reaction.
Major Products Formed
Substituted carbamates: Formed from nucleophilic substitution reactions.
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamic acid: Formed from hydrolysis.
Ureas: Formed from aminolysis reactions.
Scientific Research Applications
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride involves the reactivity of the carbamoyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)amine: The parent amine from which the carbamoyl chloride is derived.
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamic acid: Formed from the hydrolysis of the carbamoyl chloride.
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)urea: Formed from the aminolysis reaction.
Uniqueness
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride is unique due to its highly reactive carbamoyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various organic compounds.
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride |
InChI |
InChI=1S/C12H14ClNO/c1-14(12(13)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 |
InChI Key |
RBIPWHZDZMLZHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCC2=CC=CC=C12)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


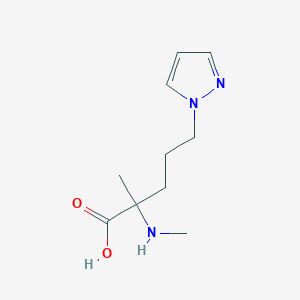
![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B15325579.png)




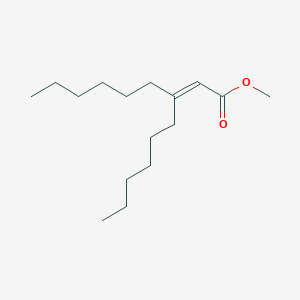
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoicacid](/img/structure/B15325605.png)
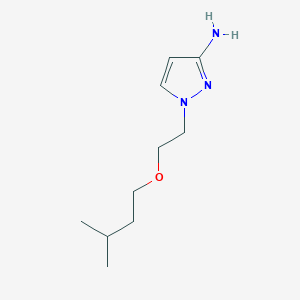
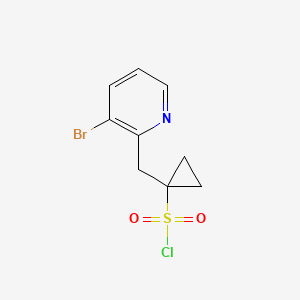
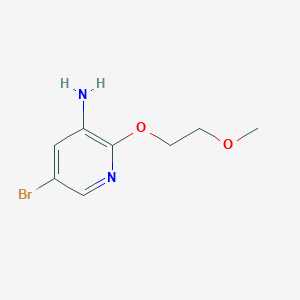
![3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B15325629.png)
